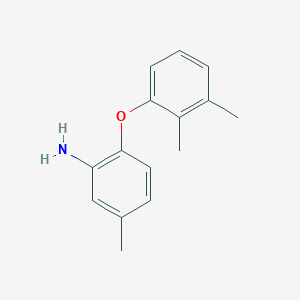

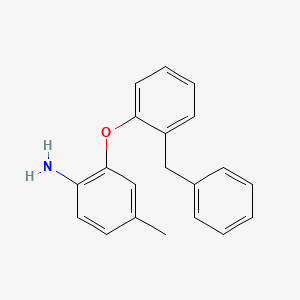

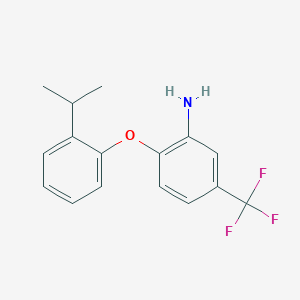

![molecular formula C12H19NO3 B3173200 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine CAS No. 946774-05-6](/img/structure/B3173200.png)

2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine

Descripción general

Descripción

“2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine” is an organic compound. It is also known as m-PEG3-amine and is a PROTAC bridge, belonging to the PEG class . It can be used to synthesize a series of PROTAC molecules, and can also be used for the synthesis of antibody drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of “2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine” can be prepared from triethylene glycol monomethyl ether as raw material to prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and then react with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis

The molecular formula of “2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine” is C7H16O4 . The molecular weight is 164.1995 . The IUPAC Standard InChIKey is JLGLQAWTXXGVEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine” include its molecular weight of 164.1995 and its molecular formula of C7H16O4 . It is a combustible liquid .Aplicaciones Científicas De Investigación

Polymer Synthesis and Materials Science

2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine plays a role in the synthesis of thermally sensitive water-soluble polymethacrylates through living anionic polymerizations. These polymers, including oligo(ethylene glycol) methyl ether methacrylates, exhibit properties dependent on the length of hydrophilic oligo(ethylene glycol) units, influencing their solubility and cloud point. This process allows the creation of new block copolymers with well-defined chain structures, which can have applications in drug delivery systems and responsive materials (Han, Hagiwara, & Ishizone, 2003).

Electrochemistry and Battery Technology

Innovative silane compounds, including those based on 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules demonstrate the ability to dissolve most lithium salts, contributing to improved passivation films on graphite anodes and showing high lithium-ion conductivities. This suggests significant potential for silane-based electrolytes in enhancing the performance and longevity of lithium-ion batteries (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).

Photovoltaics and Solar Energy

2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine is utilized in the development of dye-sensitized solar cells (DSSCs). Compounds bridging donor-acceptor molecules with this structure have achieved notable solar-to-energy conversion efficiencies. This research indicates the compound's potential in creating efficient DSSCs, contributing to the advancement of solar energy technologies (Liu, Wu, Lai, Lai, Chou, Li, Chen, Hsu, & Chi, 2008).

Fluorescence Bioimaging

The electronic properties of 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine-based squaraine derivatives have been analyzed for their potential in fluorescence bioimaging applications. These studies include comprehensive photophysical, photochemical, and nonlinear optical studies, demonstrating the compounds' suitability as fluorescent probes for bioimaging. This research opens pathways for the development of new imaging tools for medical diagnostics and research (Chang, Bondar, Liu, Liu, Singh, Belfield, Sheely, Masunov, Hagan, & Van Stryland, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is an organic intermediate used in various chemical reactions .

Mode of Action

It’s known that this compound can react with carboxylic acids and active esters .

Biochemical Pathways

It’s known to be used as an intermediate in chemical synthesis , which suggests it may participate in various biochemical reactions depending on the context.

Pharmacokinetics

It’s known that modification with similar compounds can improve water solubility, increase hydrodynamic volume, and increase serum half-life in vivo .

Result of Action

As an organic intermediate, its effects would largely depend on the specific reactions it’s involved in .

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-10-3-4-11(13)12(9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTFDOJVTPICGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231109 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine | |

CAS RN |

946774-05-6 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

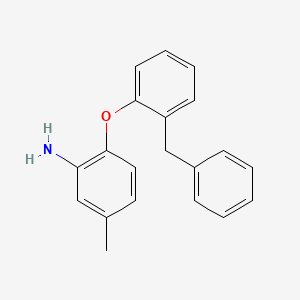

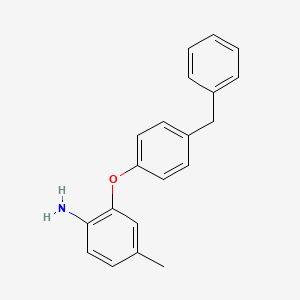

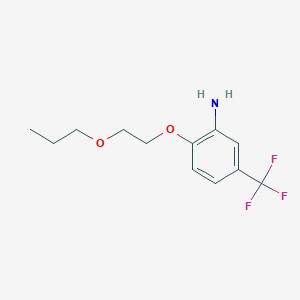

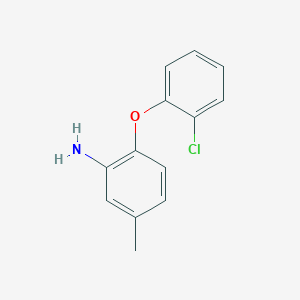

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)

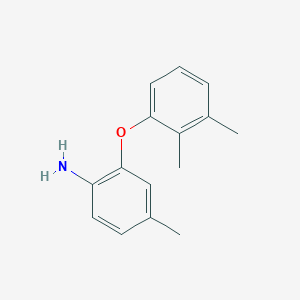

![2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline](/img/structure/B3173154.png)